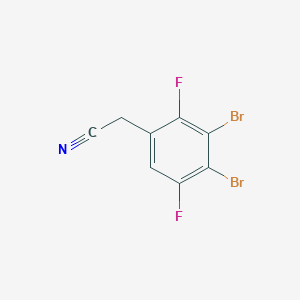

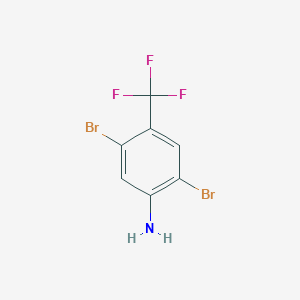

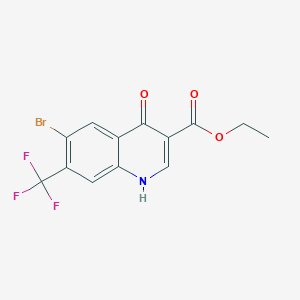

Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

説明

Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate is a heterocyclic building block and a quinoline derivative . These derivatives have antiseptic, antipyretic, and antiperiodic action and possess various pharmacological applications .

Synthesis Analysis

The compound exhibits moderate cytotoxic activity against certain cancer cell lines. Its cytotoxic activity can be enhanced by modifying the side-chain substituent and/or forming a new heterocyclic ring fused to the pyridine ring . Heating the compound with chloroacetyl chloride yields two isomeric O-acylation products . The reaction with acetyl chloride in NaOH forms an N-acylation product . The compound also reacts with various reagents like urea, thiourea, hydrazine hydrate, hydroxylamine, o-phenylenediamine, phenyl isothiocyanate, and ethyl acetoacetate to yield corresponding condensation products .Molecular Structure Analysis

The molecular formula of the compound is C13H10F3NO3 .Chemical Reactions Analysis

The compound undergoes various reactions to form different products. For instance, heating it with chloroacetyl chloride gives a mixture of two isomeric O-acylation products . It also reacts with acetyl chloride in NaOH to form an N-acylation product . Other reactions with urea, thiourea, hydrazine hydrate, hydroxylamine, o-phenylenediamine, phenyl isothiocyanate, and ethyl acetoacetate yield corresponding condensation products .Physical And Chemical Properties Analysis

The compound is a heterocyclic building block and a quinoline derivative . It has various pharmacological applications .科学的研究の応用

1. Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridines, which share a similar trifluoromethyl group with your compound, are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

2. Preparation of Rare Earth Complexes

- Application : “Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate”, a compound similar to the one you mentioned, is used in the preparation of novel rare earth (Eu 3+, Tb 3+, Gd 3+, Sm 3+ and Dy 3+) complexes .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these preparations were not provided in the source .

3. Medicinal Chemistry

- Application : Quinoline motifs, which are present in your compound, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .

- Method : This mini-review article highlights the traditional and green synthetic approaches of quinoline and its analogs .

- Results : Quinoline derivatives have shown various medicinal properties such as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin, washing with plenty of soap and water .

将来の方向性

特性

IUPAC Name |

ethyl 6-bromo-4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrF3NO3/c1-2-21-12(20)7-5-18-10-4-8(13(15,16)17)9(14)3-6(10)11(7)19/h3-5H,2H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDFIBMJPMCMPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。